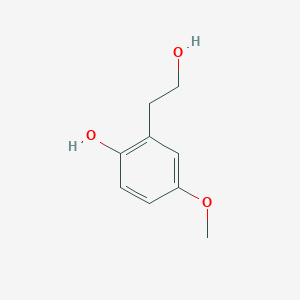

2-Hydroxy-5-methoxybenzeneethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethyl)-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-8-2-3-9(11)7(6-8)4-5-10/h2-3,6,10-11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWDCLLBONTGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Postulated Biosynthetic Pathways of 2 Hydroxy 5 Methoxybenzeneethanol

While direct isolation of 2-Hydroxy-5-methoxybenzeneethanol from natural sources is not widely reported, the presence of its immediate precursor, 2-hydroxy-5-methoxybenzaldehyde (B1199172), has been documented in specific plant species. This aldehyde has been identified in Parthenocissus tricuspidata, commonly known as Boston ivy, and Acer nikoense, the Nikko maple nih.gov. The co-occurrence of related alcohols and aldehydes is common in plant biochemistry, suggesting that this compound may also be present in these plants, likely as a product of the reduction of its corresponding aldehyde.

The biosynthesis of this compound is postulated to be linked to the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. This pathway begins with the amino acid phenylalanine and leads to the formation of various phenolic compounds.

A plausible biosynthetic route to this compound would likely involve the following key steps:

Formation of a Benzaldehyde (B42025) Intermediate: The core benzene (B151609) ring and the aldehyde group are likely derived from intermediates of the phenylpropanoid pathway.

Hydroxylation and Methoxylation: The benzene ring undergoes hydroxylation and methoxylation reactions at specific positions to yield 2-hydroxy-5-methoxybenzaldehyde. The order of these modifications can vary in different biosynthetic pathways.

Reduction to the Alcohol: The final step is the reduction of the aldehyde group of 2-hydroxy-5-methoxybenzaldehyde to a primary alcohol, resulting in the formation of this compound. This reduction is a common biochemical transformation in plants.

Characterization of Genetic and Enzymatic Determinants of Biosynthesis

The specific genes and enzymes responsible for the biosynthesis of 2-Hydroxy-5-methoxybenzeneethanol have not been definitively characterized. However, based on known enzymatic reactions in plants, we can postulate the types of enzymes involved.

The crucial final step, the reduction of 2-hydroxy-5-methoxybenzaldehyde (B1199172) to this compound, is likely catalyzed by an alcohol dehydrogenase (ADH) nih.gov. Plant alcohol dehydrogenases are a large family of enzymes that facilitate the interconversion of aldehydes and alcohols nih.gov. These enzymes often exhibit broad substrate specificity, and it is known that some can act on various aromatic aldehydes nih.gov. The reaction would involve the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the aldehyde.

While the specific ADH that acts on 2-hydroxy-5-methoxybenzaldehyde has not been identified, the general catalytic mechanism is well-understood. The enzyme would bind both the aromatic aldehyde and the nicotinamide (B372718) cofactor, facilitating the transfer of the hydride ion to the aldehyde's carbonyl group, thus forming the corresponding alcohol.

The enzymes responsible for the earlier steps in the pathway, the formation of the benzaldehyde (B42025) intermediate and its subsequent hydroxylation and methoxylation, would likely include members of the cytochrome P450 monooxygenase and O-methyltransferase superfamilies, respectively. These enzyme families are hallmarks of the phenylpropanoid pathway and are responsible for the vast diversity of phenolic compounds in plants.

Table 1: Postulated Enzymatic Steps in the Biosynthesis of this compound

| Step | Precursor | Product | Postulated Enzyme Class |

| 1 | Phenylpropanoid Pathway Intermediate | Benzaldehyde Derivative | Various (e.g., Phenylalanine Ammonia-Lyase, etc.) |

| 2 | Benzaldehyde Derivative | 2-Hydroxy-5-methoxybenzaldehyde | Cytochrome P450 Monooxygenases, O-Methyltransferases |

| 3 | 2-Hydroxy-5-methoxybenzaldehyde | This compound | Alcohol Dehydrogenase (ADH) |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Hydroxy 5 Methoxybenzeneethanol

Strategies for De Novo Chemical Synthesis of 2-Hydroxy-5-methoxybenzeneethanol

The creation of this compound from basic chemical precursors can be achieved through several strategic pathways, each with its own set of advantages and considerations.

Multi-Step Organic Synthesis Approaches

A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from readily available materials. One such pathway commences with 4-methoxyphenol (B1676288).

The initial step involves the formylation of 4-methoxyphenol to produce 2-hydroxy-5-methoxybenzaldehyde (B1199172). A well-established method for this transformation is the Reimer-Tiemann reaction, which utilizes chloroform (B151607) and a base to introduce a formyl group ortho to the hydroxyl group, achieving a yield of approximately 79%. wikipedia.org An alternative method involves the reaction of 4-methoxyphenol with anhydrous magnesium chloride and triethylamine, followed by treatment with paraformaldehyde. sciencemadness.org

Once 2-hydroxy-5-methoxybenzaldehyde is obtained, the subsequent challenge is to extend the carbon chain to form the ethanol (B145695) side chain. This can be accomplished through several classical organic reactions. One potential route is the Wittig reaction, where the aldehyde reacts with a phosphonium (B103445) ylide, such as the one derived from methyltriphenylphosphonium (B96628) bromide, to form an alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comyoutube.com Subsequent hydroboration-oxidation of the resulting vinyl derivative would yield the desired primary alcohol, this compound.

Another approach involves the use of a Grignard reagent. youtube.comyoutube.com Reaction of 2-hydroxy-5-methoxybenzaldehyde with a methylmagnesium halide would form a secondary alcohol. This alcohol could then be subjected to further transformations, such as conversion to a halide followed by nucleophilic substitution with a cyanide group and subsequent reduction, to achieve the two-carbon side chain. However, this route is more circuitous.

A more direct two-carbon extension can be envisioned starting from a derivative of 4-methoxyphenol. For instance, a Friedel-Crafts acylation of 4-methoxyphenol with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can introduce a chloroacetyl group. niscpr.res.insapub.org The resulting 2-hydroxy-5-methoxyphenacyl chloride can then be reduced to afford this compound. The reduction of both the ketone and the chloride can be achieved using a strong reducing agent like lithium aluminum hydride.

Targeted Functionalization of Benzeneethanol Scaffolds

An alternative to de novo synthesis is the functionalization of a pre-existing benzeneethanol scaffold. This strategy relies on the selective introduction of hydroxyl and methoxy (B1213986) groups onto the aromatic ring of a simpler benzeneethanol derivative. However, achieving the desired regiochemistry can be challenging due to the directing effects of the existing substituents.

For example, starting with 2-phenylethanol, the introduction of a hydroxyl group and a methoxy group at the desired positions (2 and 5 respectively) would require a carefully planned sequence of electrophilic aromatic substitution reactions. The directing effects of the ethyl group (ortho-, para-directing) and any subsequently introduced functional groups would need to be carefully considered to achieve the desired 1,2,5-substitution pattern. This approach is generally less common for this specific compound due to the potential for isomeric mixtures and the availability of more direct de novo syntheses.

Chemo- and Regioselective Synthesis Considerations

Throughout the synthesis of this compound, chemo- and regioselectivity are paramount. In multi-step syntheses starting from 4-methoxyphenol, the regioselectivity of the initial formylation or acylation step is critical. The ortho-directing nature of the hydroxyl group in phenol (B47542) derivatives generally favors substitution at the position adjacent to it. wikipedia.org

When performing reactions on the aldehyde intermediate, such as the Wittig or Grignard reactions, the chemoselectivity is important. The reagents must react preferentially with the aldehyde group without affecting the phenolic hydroxyl group. This is often achievable under standard reaction conditions, as aldehydes are generally more electrophilic than the acidic proton of the phenol.

In the case of the Friedel-Crafts acylation route, the regioselectivity is again a key factor. The hydroxyl group of 4-methoxyphenol strongly directs the incoming acyl group to the ortho position. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired 2-hydroxy-5-methoxyphenylacyl chloride.

Synthesis of Structural Analogues and Chemically Modified Derivatives

The core structure of this compound serves as a template for the synthesis of a variety of structural analogues and chemically modified derivatives, which are valuable for structure-activity relationship studies and the development of new chemical entities.

Derivatization at the Benzene (B151609) Ring: Exploration of Methoxy and Hydroxy Group Positions

The synthesis of isomers of this compound with different arrangements of the hydroxyl and methoxy groups on the benzene ring allows for a systematic exploration of the impact of substituent positioning on the molecule's properties.

For example, the synthesis of 3-hydroxy-4-methoxybenzeneethanol can be achieved starting from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). Similar to the synthesis of the 2,5-isomer, isovanillin can be reduced to 3-hydroxy-4-methoxybenzyl alcohol using sodium borohydride. chemicalbook.com The subsequent extension of the carbon chain to the ethanol group can be accomplished using methods analogous to those described for the 2-hydroxy-5-methoxy isomer, such as the Wittig reaction followed by hydroboration-oxidation.

Another important isomer is 2,5-dihydroxybenzeneethanol . Its synthesis can be approached from 2,5-dihydroxybenzaldehyde, which can be prepared through various methods, including the oxidation of benzofuran (B130515) or the formylation of hydroquinone. chemicalbook.com The aldehyde can then be reduced and the side chain extended as previously described. Alternatively, a synthetic route starting from p-dimethoxybenzene involving bromination, Grignard reaction, and demethylation has been reported for the synthesis of 2,5-dihydroxybenzaldehyde. patsnap.com

The synthesis of other isomers, such as 2-hydroxy-3-methoxybenzeneethanol , can be envisioned starting from the corresponding substituted benzaldehyde (B42025), in this case, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). mdpi.com

| Compound Name | Starting Material | Key Synthetic Steps | Reference |

| 3-Hydroxy-4-methoxybenzeneethanol | Isovanillin | Reduction of aldehyde, Carbon chain extension | chemicalbook.com |

| 2,5-Dihydroxybenzeneethanol | 2,5-Dihydroxybenzaldehyde | Reduction of aldehyde, Carbon chain extension | chemicalbook.compatsnap.com |

| 2-Hydroxy-3-methoxybenzeneethanol | o-Vanillin | Reduction of aldehyde, Carbon chain extension | mdpi.com |

Advanced Analytical and Spectroscopic Characterization of 2 Hydroxy 5 Methoxybenzeneethanol

Elucidation of Molecular Structure and Conformation

The definitive identification and structural elucidation of 2-Hydroxy-5-methoxybenzeneethanol, also known as 4-(2-hydroxyethyl)-2-methoxyphenol, with the molecular formula C₉H₁₂O₃, relies on a suite of advanced spectroscopic techniques. cymitquimica.com These methods provide detailed insights into the compound's atomic connectivity, molecular framework, and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the ethyl group, the hydroxyl (-OH) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts and splitting patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. Signals for the aromatic carbons, the two carbons of the ethyl side chain, and the methoxy carbon would be expected.

As of the current literature review, specific, publicly available 1D and 2D NMR data for this compound are not available. However, extensive NMR data is available for the related compound, 2-Hydroxy-5-methoxybenzaldehyde (B1199172). chemicalbook.comchemicalbook.comnp-mrd.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS: Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (168.19 g/mol ). cymitquimica.com The fragmentation pattern would provide valuable structural information. For instance, cleavage of the bond between the two carbons of the ethyl side chain (alpha-cleavage) is a common fragmentation pathway for such alcohols.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₁₂O₃). This is a critical step in the identification of an unknown compound or the confirmation of a synthesized one.

Specific experimental MS and HRMS data for this compound are not readily found in the public domain. Data for the related aldehyde and its derivatives are more common. nih.govnist.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and indicative of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 3100-2850 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region. Strong C-O stretching bands for the ether and alcohol functionalities would be present in the 1250-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum.

While general principles allow for the prediction of the vibrational spectra, specific experimental FT-IR and Raman spectra for this compound are not widely published. Spectra for related compounds like 2-Hydroxy-5-methoxybenzaldehyde and other substituted phenols are available. nih.govnist.govchemicalbook.com

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and crystal packing.

To perform this analysis, a suitable single crystal of this compound would need to be grown and irradiated with X-rays. The resulting diffraction pattern can then be used to construct an electron density map and solve the crystal structure.

There is no published X-ray diffraction data for the solid-state structure of this compound. However, crystal structures of derivatives of the related aldehyde have been reported. nih.gov

Chromatographic Separation and Quantitative Analysis Methodologies

Chromatographic techniques are essential for the separation, detection, and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step, such as silylation, might be necessary to increase its volatility and thermal stability, although it may also be analyzed directly.

The sample would be injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a fingerprint for identification. The retention time from the gas chromatogram provides an additional layer of identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of phenolic compounds like this compound, offering high resolution and sensitivity for both purity assessment and quantitative analysis. While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methods for structurally analogous compounds, such as phenolic alcohols and their derivatives, provide a robust framework for its analysis.

A typical reversed-phase HPLC (RP-HPLC) method would be employed, leveraging a non-polar stationary phase with a polar mobile phase. The separation of this compound from potential impurities, such as its precursor 2-Hydroxy-5-methoxybenzaldehyde or other related substances, can be effectively achieved on a C18 column. nih.govtandfonline.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, frequently acidified with formic acid or phosphoric acid to ensure sharp peak shapes for phenolic compounds. nih.govtandfonline.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the selection of an optimal wavelength for quantification, typically around the maximum absorbance of the benzene ring system. nih.gov For phenolic compounds, detection wavelengths are often set between 210 and 360 nm. nih.gov

Method validation is a critical aspect of quantitative HPLC analysis, ensuring the reliability of the results. researchgate.net This process involves evaluating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For related phenolic compounds, HPLC methods have demonstrated excellent linearity over a wide concentration range with correlation coefficients (r²) greater than 0.99. researchgate.net

Table 1: Illustrative HPLC Method Parameters for the Analysis of Phenolic Alcohols (based on similar compounds)

| Parameter | Typical Value/Condition |

| Chromatographic Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) nih.gov |

| Flow Rate | 1.0 mL/min tandfonline.com |

| Column Temperature | 25-30 °C |

| Detector | Diode Array Detector (DAD) or UV-Vis |

| Detection Wavelength | ~280 nm |

| Injection Volume | 10-20 µL |

Table 2: Representative Method Validation Data for Quantitative HPLC of Phenolic Compounds

| Validation Parameter | Typical Performance Metric |

| Linearity (r²) | > 0.999 researchgate.net |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL researchgate.net |

| Limit of Quantification (LOQ) | 0.1 - 0.2 µg/mL researchgate.net |

| Accuracy (Recovery) | 97.2 - 101.2% researchgate.net |

| Precision (RSD%) | < 2.0% |

Application of Advanced Hyphenated Analytical Techniques

To gain deeper structural insights into this compound and to unequivocally identify impurities, advanced hyphenated analytical techniques are indispensable. These methods couple the separation power of chromatography with the detailed spectroscopic information from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of phenolic compounds. nih.gov It provides molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural fragments. nih.gov For this compound, LC-MS would confirm the molecular weight (168.19 g/mol ) and help in the identification of any co-eluting impurities that may not be resolved by HPLC-UV alone. The fragmentation pattern in the mass spectrum is crucial for distinguishing between isomers. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. mdpi.com For polar compounds like this compound, a derivatization step, such as silylation, is often required to increase volatility and improve chromatographic performance. mdpi.com The electron ionization (EI) mass spectrum of the derivatized compound provides a reproducible fragmentation pattern that can be used for library matching and structural confirmation. The fragmentation of benzyl (B1604629) alcohols typically involves the loss of a hydrogen atom, a hydroxyl group, or the entire hydroxymethyl group. libretexts.org For this compound, characteristic fragments would arise from the cleavage of the ethyl alcohol side chain and the benzene ring.

Table 3: Predicted Key Mass Fragments for Silylated this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Putative Fragment Identity |

| M+ | Molecular ion of the silylated derivative |

| M-15 | Loss of a methyl group from the silyl (B83357) moiety |

| M-31 | Loss of a methoxy group |

| M-45 | Loss of the ethoxy group from the side chain |

| 137 | Fragment corresponding to the methoxyphenolic ring |

| 107 | Fragment from the cleavage of the side chain |

| 73 | Fragment characteristic of the trimethylsilyl (B98337) (TMS) group |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a direct and powerful hyphenated technique for the unambiguous structure elucidation of compounds in a mixture. youtube.com Although less common than LC-MS due to lower sensitivity, LC-NMR can provide complete proton and carbon NMR spectra of the separated components, which is invaluable for the definitive identification of novel compounds or complex impurities without the need for isolation. youtube.com

The combined application of these advanced analytical techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and quality.

Theoretical and Computational Chemistry Studies of 2 Hydroxy 5 Methoxybenzeneethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic distribution and energy of a molecule, which in turn dictate its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.

A DFT study of 2-Hydroxy-5-methoxybenzeneethanol would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy arrangement, corresponding to the molecule's most stable three-dimensional structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are determined. These theoretical values provide a precise description of the molecular architecture.

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, in this compound, the electron-rich aromatic ring and oxygen atoms are expected to be significant contributors to the HOMO.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not from an actual calculation on this specific molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(ring)-OH | 1.365 |

| Bond Length (Å) | C(ring)-OCH₃ | 1.372 |

| Bond Length (Å) | C(ring)-C(ethyl) | 1.510 |

| Bond Length (Å) | C(ethyl)-C(ethyl) | 1.535 |

| Bond Length (Å) | C(ethyl)-OH | 1.430 |

| Bond Angle (°) | C-O-H (phenolic) | 109.2 |

| Bond Angle (°) | C-O-C (methoxy) | 117.5 |

| Dihedral Angle (°) | C(ring)-C(ring)-C(ethyl)-C(ethyl) | -95.3 |

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Using the optimized geometry from DFT, it is possible to compute the parameters associated with various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical shifts are calculated based on the magnetic shielding environment of each nucleus. By comparing the calculated spectrum with experimental data, one can confirm the structure of the synthesized molecule and assign specific peaks to individual atoms.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's normal modes of vibration, such as C-H stretches, O-H bends, and aromatic ring deformations. These calculated frequencies help in the assignment of experimental IR and Raman bands to specific molecular motions. researchgate.netchemicalbook.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative) This table shows representative data that would be generated from spectroscopic prediction calculations. The values are for illustration only.

| Parameter | Atom/Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR Shift (ppm) | C-OH (phenolic) | 152.1 | 150-160 |

| ¹³C NMR Shift (ppm) | C-OCH₃ | 145.5 | 145-155 |

| ¹H NMR Shift (ppm) | OH (phenolic) | 5.8 | 4-7 |

| ¹H NMR Shift (ppm) | OCH₃ | 3.75 | 3.7-3.9 |

| Vibrational Freq. (cm⁻¹) | O-H Stretch (phenolic) | 3550 | 3200-3600 |

| Vibrational Freq. (cm⁻¹) | C-O Stretch (methoxy) | 1250 | 1200-1300 |

The Molecular Electrostatic Potential (MEP) is a critical tool for understanding and predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. nih.gov The MEP surface uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack). Green and yellow represent areas of near-zero or intermediate potential. nih.gov

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups due to their high electronegativity and lone pairs of electrons. nih.gov These sites would be the primary centers for hydrogen bonding and interaction with electrophiles. Regions of positive potential (blue) would be expected around the hydroxyl hydrogens.

In addition to the visual MEP map, a quantitative analysis of charge distribution can be performed using methods like Mulliken population analysis. This assigns a partial charge to each atom in the molecule, providing a numerical basis for understanding its polarity and electrostatic interactions.

Table 3: Hypothetical Mulliken Atomic Charges for this compound (Illustrative) This table provides an example of atomic charge data derived from a quantum chemical calculation. The values are hypothetical.

| Atom | Calculated Charge (a.u.) |

|---|---|

| O (phenolic) | -0.65 |

| H (of phenolic OH) | +0.45 |

| O (methoxy) | -0.58 |

| C (of methoxy CH₃) | -0.15 |

| O (ethyl alcohol) | -0.70 |

| H (of ethyl alcohol OH) | +0.48 |

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules, including their different shapes and interactions with other molecules.

This compound is a flexible molecule due to the rotatable single bonds in its hydroxyethyl (B10761427) side chain and the methoxy group. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities.

Table 4: Hypothetical Low-Energy Conformers of this compound (Illustrative) This table illustrates the results of a conformational analysis, showing different stable conformers and their relative energies. This data is representative.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 (Global Minimum) | O-C-C-O: 65, C-C-O-H: 180 | 0.00 | Intramolecular H-bond (OH...OCH₃) |

| 2 | O-C-C-O: 180, C-C-O-H: 60 | 0.85 | Extended side chain, no H-bond |

| 3 | O-C-C-O: -70, C-C-O-H: 180 | 1.20 | Gauche conformation |

Understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties, such as its crystal structure. The presence of both hydrogen bond donors (the two -OH groups) and acceptors (the three oxygen atoms) suggests that hydrogen bonding will be the dominant intermolecular force.

Crystal packing simulations attempt to predict how molecules will arrange themselves in a solid-state lattice to achieve the most stable configuration. These simulations use force fields—a set of empirical energy functions—to model the intermolecular forces, including van der Waals interactions, electrostatic interactions, and hydrogen bonds. The simulation would explore various possible packing arrangements and space groups to identify the one with the lowest lattice energy. This predicted crystal structure can be compared with experimental data from X-ray diffraction, if available, to validate the computational model. Such studies can reveal the network of hydrogen bonds and other interactions, like π–π stacking, that stabilize the crystal structure.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry offers a detailed view of the potential energy surfaces of chemical reactions, allowing for the mapping of reaction pathways from reactants to products through high-energy transition states. For molecules like this compound, these studies are often focused on reactions involving the hydroxyl and methoxy groups, as well as the ethyl alcohol side chain, which are key to its chemical reactivity, including oxidation, pyrolysis, and radical scavenging activities.

Density Functional Theory (DFT) is a cornerstone of these investigations, with hybrid functionals such as B3LYP, in conjunction with basis sets like 6-31G++(d,p), being commonly employed to balance computational cost and accuracy. aip.orgresearchgate.net Such methods are used to locate the geometries of stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy barrier along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The accurate calculation of this barrier, known as the activation energy, is paramount for predicting reaction rates.

For instance, in the study of analogous compounds like guaiacol (B22219), computational models have been instrumental in understanding thermal decomposition (pyrolysis) mechanisms. aip.orgresearchgate.net These studies propose several competing pathways, often initiated by the homolytic cleavage of the weakest bond. In the case of this compound, this would likely be the O–H bond of the phenolic group or the C–O bond of the methoxy group.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been located to confirm that it correctly connects the intended reactants and products. researchgate.net These calculations trace the minimum energy path down from the transition state, providing a dynamic picture of the reaction progress.

Below is a representative table of calculated activation energies for key unimolecular decomposition reactions that would be relevant for this compound, based on data from structurally similar compounds like guaiacol. aip.orgresearchgate.net

| Reaction Pathway | Initial Step | Calculated Activation Energy (kJ/mol) |

| Pathway 1: Demethoxylation | Homolytic cleavage of the Ar–OCH₃ bond | ~313 |

| Pathway 2: Dehydroxylation | Homolytic cleavage of the Ar–OH bond | >400 |

| Pathway 3: Side-chain cleavage (β-scission) | Cleavage of the Cα–Cβ bond in the ethanol (B145695) side chain | Variable, depends on conformation |

| Pathway 4: H-abstraction from phenolic OH | Reaction with a radical species (e.g., •OH) | Lower, pathway dependent |

This table presents representative data based on computational studies of analogous methoxyphenolic compounds. The precise values for this compound would require specific calculations.

The geometry of the transition state itself provides critical information. For example, in a hydrogen abstraction reaction from the phenolic hydroxyl group, the transition state would show an elongated O–H bond and the formation of a new bond between the hydrogen and the abstracting radical. The bond lengths and angles of this fleeting structure are key determinants of the reaction's feasibility.

Theoretical Exploration of Structure-Property Relationships

The chemical and physical properties of a molecule are intrinsically linked to its three-dimensional structure and electronic characteristics. Theoretical methods are exceptionally well-suited to explore these structure-property relationships for this compound.

A fundamental property that is often calculated is the Bond Dissociation Enthalpy (BDE), which is the energy required to break a specific bond homolytically. The BDE of the phenolic O–H bond is a critical indicator of a compound's antioxidant potential. A lower O–H BDE facilitates the donation of a hydrogen atom to a radical species, thereby neutralizing it. Computational studies on related methoxyphenols have shown that the position and number of methoxy groups significantly influence the O–H BDE. acs.org Generally, electron-donating groups like methoxy, particularly when positioned ortho or para to the hydroxyl group, lower the BDE and enhance antioxidant activity. In this compound, the methoxy group is in the para position relative to the hydroxyl group, which is expected to lower the O-H BDE compared to phenol (B47542) itself.

The following table provides calculated BDEs for relevant bonds in molecules structurally similar to this compound, illustrating the impact of substituents. aip.orgacs.org

| Bond of Interest in Analogous Compounds | Typical Calculated BDE (kJ/mol) | Influence of Substituents |

| Phenolic O–H | ~340 - 360 | Lowered by electron-donating groups (e.g., -OCH₃) ortho/para to the hydroxyl group. |

| Ar–OCH₃ (C–O) | ~290 - 315 | Generally weaker than the phenolic O-H bond, making it a potential site for initial thermal decomposition. |

| Aliphatic C–O (in ethanol side-chain) | ~380 - 400 | Stronger than the phenolic bonds, suggesting side-chain cleavage is less favorable under thermal conditions. |

| Aliphatic C–C (in ethanol side-chain) | ~350 - 370 | Weaker than the aliphatic C-O bond, but typically stronger than the Ar-OCH₃ bond. |

This table contains representative BDE values derived from computational studies on guaiacol and other methoxyphenols. Actual values for this compound may vary.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating likely sites for electrophilic attack or hydrogen bonding.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Dipole Moment and Polarizability: These properties influence the solubility of the molecule in various solvents and its intermolecular interactions.

Through the systematic application of these theoretical and computational tools, a comprehensive, atomistic-level understanding of the chemical nature of this compound can be achieved, complementing and guiding experimental investigations.

Mechanistic Investigations of Molecular and Enzymatic Interactions

Molecular Recognition and Binding Mechanisms

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. This subsection details the computational and experimental approaches used to characterize the binding of 2-Hydroxy-5-methoxybenzeneethanol and related phenolic compounds to protein targets.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov This technique is instrumental in drug design and mechanistic studies, allowing for the virtual screening of compounds against a protein target and the analysis of binding modes. nih.gov

While specific docking studies for this compound were not prominently identified in the reviewed literature, research on structurally analogous compounds provides insight into the potential interactions. For instance, computational tools like AutoDock Vina are suggested for predicting the binding affinities of the isomeric compound, 2-hydroxy-3-methoxybenzyl alcohol, with enzymes such as tyrosinase.

In a study involving a Schiff base synthesized from 2-hydroxy-5-methylbenzaldehyde (B1329341) (a structurally related aldehyde), molecular docking was used to investigate its interaction with the main protease of COVID-19 (PDB ID: 6LU7). nih.gov The study aimed to identify potential binding sites and evaluate the molecule's affinity for the active sites of the viral protein, demonstrating the utility of this approach for this class of compounds. nih.gov Such studies typically analyze interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the protein's binding pocket.

Table 1: Examples of Molecular Docking Studies on Related Phenolic Compounds

| Compound Studied | Protein Target | Computational Tool | Key Finding |

| (E)-2-{[(E)-2-hydroxy-5-methylbenzylidene]hydrazinylidene}-1,2-diphenylethan-1-one | COVID-19 Main Protease (6LU7) | AutoDockVina | The compound shows affinity and ability to adhere to the active sites of the protease. nih.gov |

| 2-Hydroxy-3-methoxybenzyl alcohol (prediction) | Tyrosinase | AutoDock Vina | Predicted to have binding affinity, which can be validated by in vitro assays. |

Experimental Characterization of Binding Affinity and Specificity

Experimental methods are essential for validating computational predictions and quantifying the binding affinity of a compound for its target. Techniques such as fluorescence quenching, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) provide data on binding constants (e.g., Kd, Ki) and stoichiometry.

Studies on related compounds have demonstrated specific binding interactions. For example, 2-Hydroxy-5-nitrobenzyl alcohol, which shares the core phenolic ring, has been shown to bind with moderate affinity to rat alpha-class glutathione (B108866) S-transferases (GSTs). nih.gov This binding was observed to strongly quench the intrinsic fluorescence of Tryptophan-21, a residue within the protein, suggesting a direct interaction at or near this amino acid. nih.gov

Furthermore, investigations into the inhibition of phospholipase A2 (PLA2) by various polyhydroxy phenolic compounds revealed that their mechanism involves direct binding to the enzyme. sigmaaldrich.comresearchgate.net Molecular modeling indicated that the most active inhibitors interact with the amino acid Asp49 and destabilize the coordination of the essential calcium ion, which is critical for the enzyme's catalytic activity. sigmaaldrich.comresearchgate.net

Table 2: Experimental Binding Interactions of Structurally Related Compounds

| Compound/Class | Protein Target | Method/Observation | Implied Mechanism |

| 2-Hydroxy-5-nitrobenzyl alcohol | Glutathione S-transferases (GSTs) | Intrinsic fluorescence quenching | Direct binding at or near Trp-21 residue. nih.gov |

| Polyhydroxy phenolic compounds | Phospholipase A2 (PLA2) | Enzymatic inhibition assays and molecular modeling | Binding to Asp49 and destabilization of Ca2+ coordination in the active site. sigmaaldrich.comresearchgate.net |

Enzymatic Transformations and Substrate Specificity

Enzymes can metabolize this compound, acting as either a substrate for transformation or an inhibitor of a biochemical pathway.

The chemical structure of this compound, featuring hydroxyl and methoxy (B1213986) groups on a benzene (B151609) ring, makes it a plausible candidate for interaction with several enzymatic pathways.

Substrate for Glucuronidation: Phenolic compounds are common substrates for UDP-glucuronosyltransferases (UGTs), a major family of phase II metabolizing enzymes that conjugate molecules with glucuronic acid to facilitate their excretion. The hydroxyl group on this compound is a likely site for glucuronidation. Studies on other phenolic molecules, like bisphenol A, confirm that enzymes such as UGT2B15 are responsible for their metabolism. nih.gov The activity of UGT enzymes can be influenced by liver health, with conditions like cirrhosis potentially impairing the glucuronidation capacity for certain substrates. nih.gov

Inhibitor of Inflammatory Enzymes: The phenolic structure is found in many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds. These agents often act by inhibiting enzymes like cyclooxygenases (COX-1 and COX-2), which are responsible for prostaglandin (B15479496) synthesis. mdpi.comnih.gov Additionally, phospholipase A2 (PLA2), the enzyme that releases arachidonic acid (the precursor to prostaglandins (B1171923) and leukotrienes), is a known target for inhibition by polyhydroxy phenolic compounds. sigmaaldrich.combelnauka.by Therefore, this compound may act as an inhibitor in the arachidonic acid cascade.

Biocatalysis utilizes enzymes or whole cells to perform chemical transformations, often with high selectivity and under mild conditions. nih.gov

Glycosylation: The hydroxyl groups of this compound can serve as acceptor sites for glycosyltransferases. This process attaches a sugar moiety, such as glucose, to the molecule. The isomeric compound 2-hydroxy-3-methoxybenzyl alcohol is known to act as a substrate for enzymes that lead to the formation of glucosides.

Reduction/Oxidation: The benzeneethanol moiety can undergo enzymatic oxidation or reduction. For example, the related compound 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be reduced to its corresponding alcohol, 2-hydroxy-5-methoxybenzyl alcohol, a reaction that can be achieved via biocatalytic routes using reductases. wikipedia.org

Table 3: Postulated Enzymatic Interactions and Transformations

| Interaction Type | Enzyme Class (Example) | Potential Reaction | Relevance |

| Substrate | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid | Metabolic clearance. nih.gov |

| Inhibitor | Cyclooxygenases (COX) | Inhibition of prostaglandin synthesis | Anti-inflammatory action. mdpi.com |

| Inhibitor | Phospholipase A2 (PLA2) | Inhibition of arachidonic acid release | Anti-inflammatory action. sigmaaldrich.com |

| Substrate | Glycosyltransferases | Addition of a sugar moiety (Glycosylation) | Formation of derivatives. |

Cellular and Subcellular Interaction Mechanisms

The biological effects of this compound are ultimately mediated through its interactions within a cellular context. Based on studies of related phytochemicals, the primary mechanisms likely involve the modulation of inflammatory signaling pathways and oxidative stress.

Inflammation is a complex cellular response involving immune cells like macrophages. mdpi.com Upon stimulation, these cells release pro-inflammatory mediators. Methanol extracts of plants containing various phenolic and terpenoid compounds have been shown to exert anti-inflammatory effects by altering cytokine production. nih.gov Specifically, they can decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β), while increasing the production of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov

Another key cellular mechanism is the mitigation of oxidative stress. Inflammatory processes are often associated with the production of reactive oxygen species (ROS) by neutrophils and other cells. nih.gov Phytochemicals can counteract oxidative damage by increasing the activity of endogenous antioxidant enzymes. Mechanistic studies have shown that certain plant extracts can enhance the activity of superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GRx) in tissues, leading to a reduction in lipid peroxidation markers like malondialdehyde (MDA). nih.gov

Table 4: Summary of Cellular and Subcellular Interaction Mechanisms

| Cellular Process | Specific Effect | Key Mediators Involved | Potential Outcome |

| Inflammatory Response | Modulation of cytokine production | ↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↑ IL-10 | Reduction of inflammation. mdpi.comnih.gov |

| Oxidative Stress | Enhancement of antioxidant defenses | ↑ SOD, ↑ GPx, ↑ GRx | Decreased cellular damage from reactive oxygen species. nih.gov |

Investigation of Intracellular Localization and Distribution

There is currently no available scientific literature that describes the intracellular localization and distribution of this compound. Studies employing methods such as fluorescence microscopy with labeled compounds or subcellular fractionation to determine its accumulation within specific organelles (e.g., mitochondria, nucleus, endoplasmic reticulum) have not been reported. Consequently, data on its concentration in different cellular compartments are non-existent.

Elucidation of Molecular Pathways and Cellular Targets

Specific molecular pathways modulated by this compound and its direct cellular targets have not been identified in the reviewed scientific literature. Research detailing its interaction with specific proteins, enzymes, receptors, or signaling cascades is not available. Therefore, no information can be provided on its mechanism of action at the molecular level.

Interdisciplinary Research Perspectives and Future Directions for 2 Hydroxy 5 Methoxybenzeneethanol Research

Role as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

2-Hydroxy-5-methoxybenzeneethanol, also known as 2-hydroxy-5-methoxybenzyl alcohol, serves as a versatile chemical intermediate in the synthesis of a variety of more complex organic molecules. Its utility stems from the reactivity of its hydroxyl and methoxy (B1213986) functional groups. The precursor, 2-Hydroxy-5-methoxybenzaldehyde (B1199172), is readily synthesized and can be reduced to the target alcohol, making it an accessible starting point for multi-step syntheses. wikipedia.orgprepchem.com

One key application is in the creation of heterocyclic compounds. For instance, the aldehyde precursor reacts with malononitrile (B47326) to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile, a type of coumarin (B35378) derivative. wikipedia.org Coumarins are an important class of compounds with diverse biological activities. Additionally, related structures like 2-hydroxy-3-methoxybenzaldehyde (B140153) are used to create complex azo compounds, which have applications as dyes and possess interesting biological properties. mdpi.comresearchgate.net The synthesis involves coupling the aldehyde with a diazonium salt, demonstrating the versatility of these phenolic aldehydes as building blocks. mdpi.com

Furthermore, the phenolic hydroxyl and the benzyl (B1604629) alcohol moieties of this compound can be selectively modified. The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, while the methoxy group can be altered under specific conditions, allowing for the generation of a diverse array of derivatives. This strategic functionalization is crucial for building complex molecular architectures, such as those found in biologically active natural products and pharmaceuticals. For example, related phenolic alcohols are used in the synthesis of 1,3-diazinan-5-ol derivatives through condensation reactions. nih.gov

The following table summarizes key reactions where the precursor aldehyde is used, which can subsequently be reduced to this compound for further synthetic steps.

| Starting Material | Reagent | Product Class | Reference |

| 2-Hydroxy-5-methoxybenzaldehyde | Malononitrile | Coumarin Derivative | wikipedia.org |

| 2-Hydroxy-5-methoxybenzaldehyde | Sodium Borohydride | Benzyl Alcohol | wikipedia.orgprepchem.com |

| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Diazonium Chloride | Azo Compound | mdpi.com |

| 2-Hydroxy-5-methoxybenzaldehyde | Dimethyl Sulfate, Potassium Carbonate | 2,5-dimethoxybenzaldehyde | google.com |

Integration in Advanced Biomass Conversion Technologies and Valorization Strategies

The sustainable production of chemicals from renewable resources is a cornerstone of green chemistry, and biomass stands out as a primary feedstock. Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin (B12514952), is the most abundant biopolymer on Earth. nih.govnih.gov Lignin, in particular, is a complex polymer rich in aromatic units, making it a valuable source for producing phenolic compounds. nih.govmdpi.com The valorization of lignin into value-added chemicals, including phenols, is a key strategy in modern biorefineries. mdpi.comwiley.com

Advanced biomass conversion technologies focus on the depolymerization of lignin to obtain a mixture of phenolic monomers, such as vanillin, syringaldehyde, and guaiacols. nih.govmdpi.com These monomers can then be upgraded through various catalytic processes. While the direct conversion of lignin to this compound is not a widely established process, the fundamental building blocks are present within the complex lignin structure. The compound's structure is related to coniferyl alcohol, one of the primary monolignols that form lignin.

Valorization strategies often involve thermochemical processes like pyrolysis or solvolysis, sometimes in the presence of catalysts like HZSM-5, to break down the lignin polymer. rsc.org The resulting bio-oil is a complex mixture containing a variety of phenolic compounds that can be separated and purified. Subsequent biological or chemo-catalytic transformations can convert these primary phenols into more functionalized molecules. nih.gov For example, research has demonstrated the biotransformation of lignin-derived monomers into other useful chemicals using engineered microorganisms. mdpi.com This approach, known as a hybrid thermochemical-biological process, is a promising avenue for producing specific target molecules from a mixed phenolic stream derived from lignin. wiley.com

Advancements in Synthetic Biology for Sustainable Production

Synthetic biology offers a powerful and sustainable alternative to traditional chemical synthesis for producing valuable compounds. nih.govmdpi.com By engineering the metabolism of microorganisms like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, it is possible to create microbial cell factories capable of producing complex molecules from simple feedstocks like glucose. nih.govnih.gov This approach is particularly promising for the production of polyphenols, a class of compounds to which this compound belongs. nih.gov

The core principle involves designing and introducing novel metabolic pathways into a host organism. mdpi.com For the production of this compound, a de novo pathway would be constructed using enzymes sourced from various organisms. This pathway would likely start from a central metabolite, such as the aromatic amino acid L-tyrosine, which is naturally produced by the host. A series of enzymatic steps, including hydroxylation, O-methylation, and reduction, would be required to convert the precursor into the final product.

Key enzymatic steps in a hypothetical biosynthetic pathway could include:

Conversion of a precursor like L-tyrosine to p-coumaric acid.

Hydroxylation and methylation to introduce the specific substitution pattern on the aromatic ring.

Reduction of a carboxyl group to an alcohol.

Researchers have successfully engineered S. cerevisiae to produce a variety of plant polyphenols, demonstrating the feasibility of this strategy. nih.govnih.gov The development of such microbial factories has several advantages, including the use of renewable feedstocks, milder reaction conditions, and the potential for cost-effective and scalable production. nih.gov Advances in enzyme engineering and computational pathway design are continuously improving the efficiency and yields of these biological systems. mdpi.com

Development of Novel Analytical Techniques for Trace-Level Detection and Quantification

The detection and quantification of phenolic compounds in various matrices, particularly at trace levels, are crucial for environmental monitoring and quality control. Several advanced analytical techniques have been developed and optimized for this purpose. These methods offer high sensitivity, selectivity, and accuracy, making them suitable for the analysis of this compound and related compounds in complex samples.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used method for separating and quantifying phenolic compounds. mdpi.com For enhanced sensitivity, especially in environmental water samples, HPLC can be combined with mass spectrometry (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique that allows for the simultaneous quantification of multiple phenolic compounds at very low concentrations, with limits of detection (LODs) often in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including methoxylated phenols. nih.gov To improve the volatility and chromatographic behavior of polar phenols, a derivatization step is often employed. epa.gov For example, phenols can be converted into their methyl ether or pentafluorobenzyl ether derivatives before analysis. epa.gov This not only improves separation but can also enhance detection sensitivity, especially when using an Electron Capture Detector (ECD).

The table below compares the performance characteristics of common analytical techniques for phenolic compounds.

| Analytical Technique | Common Detector(s) | Typical Limit of Quantification (LOQ) | Key Advantages | Reference(s) |

| HPLC-DAD | Diode-Array Detector | µg/L to mg/L | Robust, good for higher concentrations | mdpi.comnih.gov |

| LC-MS/MS | Tandem Mass Spectrometer | ng/L to µg/kg | High sensitivity and selectivity, simultaneous multi-analyte detection | nih.gov |

| GC/MS | Mass Spectrometer, Flame Ionization Detector (FID) | ng/m³ to µg/L | Excellent for volatile compounds, high resolving power | nih.gov |

| GC-ECD (with derivatization) | Electron Capture Detector | Varies, high sensitivity for halogenated derivatives | Extremely sensitive to specific derivatives | epa.gov |

These advanced methods, often involving a sample pre-concentration step like solid-phase extraction (SPE), enable the reliable measurement of trace levels of phenolic pollutants in environmental samples such as surface water, wastewater, and atmospheric particulate matter. mdpi.comnih.govnih.gov

Rational Design and Synthesis of Novel Analogs with Tailored Molecular Interactions via Computational Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, enabling the rational design of novel molecules with specific, tailored properties. acs.orgnih.gov This in silico approach is highly applicable to the design of analogs of this compound to optimize its interaction with biological targets or to impart new functionalities.

The process of rational design typically begins with a known molecular structure and a target, such as a protein binding site. nih.gov Using molecular docking simulations, researchers can predict how a library of virtual compounds, or analogs, will bind to the target. nih.govnih.gov These simulations calculate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This allows for the screening of thousands of potential analogs without the need for immediate chemical synthesis.

Once promising candidates are identified through docking, more rigorous computational methods like Molecular Dynamics (MD) simulations can be employed. mdpi.com MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode. nih.gov Furthermore, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structures of the analogs with their biological activity, further guiding the design process. nih.gov

This computational design-build-test cycle significantly accelerates the development of new molecules. researchgate.net For phenolic compounds, this could involve designing analogs with altered substitution patterns on the aromatic ring to enhance binding to a specific enzyme or receptor. researchgate.net By predicting how changes to the molecule's structure will affect its properties, computational approaches reduce the time and cost associated with traditional trial-and-error synthesis and screening. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-5-methoxybenzeneethanol in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions or selective functionalization of phenolic precursors. For example, analogous compounds like 2-Hydroxy-4-methoxybenzophenone (oxybenzone) are synthesized via Friedel-Crafts acylation or methoxylation of hydroxybenzaldehyde derivatives . For this compound, consider using protective groups (e.g., acetyl for hydroxyl groups) to direct regioselective methoxylation, followed by reduction of intermediate aldehydes or ketones. HRMS and elemental analysis (e.g., C, H, N quantification) are critical for confirming molecular integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in tightly sealed, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperatures below 4°C for long-term stability, as recommended for structurally similar aldehydes like 2-Hydroxy-4-methoxybenzaldehyde . Always use chemical-resistant gloves (nitrile or neoprene) and lab coats during handling to avoid skin contact, and work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer : Use a combination of:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify substitution patterns and methoxy/hydroxy group positions.

- HPLC-PDA for purity assessment, with retention time comparisons against reference standards.

- Elemental Analysis (C, H, O) to validate empirical formulas .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize bioassay protocols (e.g., fixed concentrations, solvent controls).

- Re-synthesize derivatives using validated routes (e.g., Bischler-Napieralski conditions for heterocyclic analogs) .

- Compare bioactivity data across multiple cell lines or enzymatic systems to identify context-dependent effects.

Q. What strategies mitigate compound degradation during in vitro or in vivo studies?

- Methodological Answer : Degradation is common in phenolic derivatives due to oxidation or photolysis. Mitigation strategies include:

- Stabilizing additives : Use antioxidants (e.g., ascorbic acid) or light-blocking agents in formulations.

- Lyophilization : Prepare stable lyophilized powders for long-term storage .

- Real-time stability testing : Monitor degradation via LC-MS under simulated biological conditions (e.g., pH 7.4 buffer at 37°C) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound-based drug candidates?

- Methodological Answer :

- Systematic modifications : Introduce substituents (e.g., halogens, alkyl groups) at the 4- or 5-positions to probe electronic and steric effects.

- Biological assays : Prioritize targets with known relevance to phenolic compounds, such as antioxidant enzymes (e.g., SOD, catalase) or inflammatory mediators (e.g., COX-2) .

- Computational modeling : Use DFT calculations to predict binding affinities or ADMET properties, validated by in vitro data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.